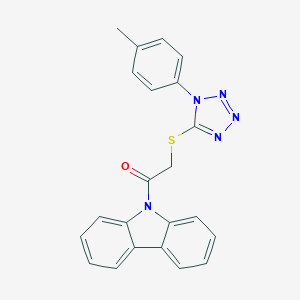
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide is a complex organic compound that features a carbazole moiety linked to a tetrazole group via a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative and introduce the ethanone group through Friedel-Crafts acylation. The tetrazole moiety can be introduced via a nucleophilic substitution reaction using appropriate tetrazole precursors. The final step involves the formation of the sulfanyl bridge, which can be achieved through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles under nucleophilic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Applications De Recherche Scientifique
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient sites in biological molecules. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(9H-carbazol-9-yl)ethanone: A simpler analog lacking the tetrazole and sulfanyl groups.
1-(9-ethyl-9H-carbazol-3-yl)ethanone: A derivative with an ethyl group instead of the tetrazole moiety.
1-(3,6-dinitro-carbazol-9-yl)ethanone: A nitro-substituted analog with different electronic properties.
Uniqueness
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide stands out due to its combination of a carbazole core with a tetrazole moiety and a sulfanyl bridge. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C22H17N5OS |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-carbazol-9-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H17N5OS/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3 |
Clé InChI |
KBDIDMRPKPDLAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
![3-[(2-Thienylcarbonyl)amino]phenyl 1-[(4-phenoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285327.png)
![N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide](/img/structure/B285328.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285330.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285336.png)
![Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]-](/img/structure/B285337.png)
![2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B285338.png)
